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Compound of Interest

Compound Name: (R)-N-Boc-piperidine-2-methanol

Cat. No.: B159451 Get Quote

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-N-Boc-piperidine-2-methanol

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR)

spectrum of (R)-N-Boc-piperidine-2-methanol. The information is intended for researchers,

scientists, and professionals in the field of drug development and organic synthesis who utilize

NMR spectroscopy for structural elucidation and characterization of chiral molecules.

Introduction
(R)-N-Boc-piperidine-2-methanol is a valuable chiral building block in synthetic organic

chemistry, frequently employed in the synthesis of pharmaceuticals and other complex

molecular architectures. The precise characterization of its structure is paramount, and ¹H NMR

spectroscopy is a primary tool for this purpose. This guide presents the ¹H NMR data in

deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆), offers a detailed

experimental protocol for data acquisition, and visualizes the molecular structure with

corresponding proton assignments.

Data Presentation
The ¹H NMR spectral data for (R)-N-Boc-piperidine-2-methanol is summarized in the tables

below. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group can lead to the

existence of rotamers, which may cause broadening of some signals in the spectrum at room

temperature.[1]
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Table 1: ¹H NMR Spectral Data of (R)-N-Boc-piperidine-2-methanol in CDCl₃

Proton
Assignment

Chemical Shift
(δ) [ppm]

Multiplicity
Coupling
Constant (J)
[Hz]

Integration

H-2 4.29 m - 1H

H-6eq, H-6ax 3.94 br s - 2H

H-7a 3.81 dd 10.8, 9.1 1H

H-7b 3.61 dd 10.5, 5.9 1H

H-x 2.87 br t - 1H

OH 2.12 br s - 1H

H-3, H-4, H-5 1.53-1.73 m - 6H

Boc (3 x CH₃) 1.46 s - 9H

Data sourced from a 300 MHz spectrum.[1]

Table 2: ¹H NMR Spectral Data of (R)-N-Boc-piperidine-2-methanol in DMSO-d₆

Proton Assignment
Chemical Shift (δ)
[ppm]

Multiplicity Integration

H-3, H-4, H-5 1.19-1.32 m 1H

Boc (3 x CH₃) 1.38 s 9H

H-3, H-4, H-5 1.43-1.52 m -

Data sourced from a 400 MHz spectrum. Note: The full assignment was not provided in the

source.[1]

Structural Visualization and Proton Assignment
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The chemical structure of (R)-N-Boc-piperidine-2-methanol and the assignment of its protons

are illustrated in the following diagram.

Caption: Chemical structure of (R)-N-Boc-piperidine-2-methanol.

Experimental Protocols
The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of

(R)-N-Boc-piperidine-2-methanol.

4.1. Sample Preparation

Approximately 5-10 mg of purified (R)-N-Boc-piperidine-2-methanol is accurately weighed

and placed into a clean, dry vial.

The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). To

ensure complete dissolution, gentle vortexing or sonication may be applied.

The resulting solution is then transferred into a standard 5 mm NMR tube using a Pasteur

pipette.

4.2. NMR Data Acquisition

Instrument: A 300 MHz or 400 MHz NMR spectrometer is typically used.

Solvent: Chloroform-d (CDCl₃).

Temperature: The spectrum is recorded at room temperature (approximately 298 K).

Procedure:

The NMR tube containing the sample is placed into the spectrometer's probe.

The spectrometer's field is locked onto the deuterium signal of the CDCl₃.

The magnetic field is shimmed to achieve optimal homogeneity and resolution.
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Standard ¹H NMR acquisition parameters are set, including a sufficient number of scans

(typically 8-32) to obtain a good signal-to-noise ratio, a spectral width appropriate for

proton spectra (e.g., -2 to 12 ppm), and a standard relaxation delay (e.g., 1-2 seconds).

The Free Induction Decay (FID) is acquired.

4.3. Data Processing

The acquired FID is processed using a Fourier transform to convert the time-domain data

into the frequency domain.

The resulting spectrum is phase-corrected to ensure all peaks are in the absorptive mode.

A baseline correction is applied to obtain a flat baseline.

The chemical shift axis is calibrated by setting the residual solvent peak of CDCl₃ to its

known value of 7.26 ppm.

The integrals of the signals are determined to establish the relative ratios of the different

types of protons.

Peak picking is performed to identify the precise chemical shifts, and the coupling constants

are measured from the multiplet structures.

Logical Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum of (R)-N-Boc-piperidine-2-methanol follows a

logical progression to confirm the structure.

Sample Preparation & Acquisition Data Processing Spectral Interpretation

Dissolve Sample in CDCl₃ Acquire ¹H NMR Spectrum Fourier Transform Phase & Baseline Correction Calibrate to Solvent Peak Integrate Signals Identify Boc Singlet (~1.46 ppm, 9H) Analyze CH₂OH Diastereotopic Protons Assign Piperidine Ring Protons Confirm Structure & Stereochemistry

Click to download full resolution via product page
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Caption: Workflow for the ¹H NMR analysis of (R)-N-Boc-piperidine-2-methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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